

Gelsevirine: A Novel Probe for Interrogating Cytosolic DNA Sensing Pathways

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Compound of Interest		
Compound Name:	Gelsevirine	
Cat. No.:	B10830778	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The cytosolic DNA sensing pathway is a critical component of the innate immune system, responsible for detecting the presence of microbial or host-derived DNA in the cytoplasm and initiating a potent inflammatory and antiviral response. A central player in this pathway is the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. Upon activation, STING orchestrates a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. Dysregulation of the cGAS-STING pathway has been implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

Gelsevirine, a natural alkaloid, has recently been identified as a specific inhibitor of the STING pathway.[1][2][3] Its unique mechanism of action provides a valuable tool for researchers to dissect the intricacies of cytosolic DNA sensing and to explore the therapeutic potential of STING inhibition. These application notes provide a comprehensive overview of the use of **Gelsevirine** in studying this pathway, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanism of Action

Gelsevirine exerts its inhibitory effect on the STING pathway through a dual mechanism:



- Competitive Binding: Gelsevirine competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2][3] This direct interaction locks STING in an inactive conformation, preventing its activation by its natural ligand, cyclic GMP-AMP (cGAMP).
- Promotion of Ubiquitination and Degradation: Gelsevirine promotes the K48-linked ubiquitination of STING, leading to its proteasomal degradation.[1][2][3] This action is mediated by the E3 ubiquitin ligase TRIM21, which is recruited by Gelsevirine to the STING protein.[1]

This dual mechanism makes **Gelsevirine** a potent and effective inhibitor of STING signaling.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of **Gelsevirine** with STING and its inhibitory activity on the pathway.

Table 1: Binding Affinity and Inhibitory Concentration of Gelsevirine

Parameter	Value	Cell Line / System	Reference
Binding Affinity (Kd)	27.6 μΜ	Human STING-CTD (in vitro)	[1]
IC50 (IFN-β expression)	5.365 µM	Raw264.7 (murine macrophages)	[1]
IC50 (IFN-β expression)	0.766 μΜ	THP-1 (human monocytes)	[1]

Table 2: Gelsevirine-Mediated Inhibition of Cytokine mRNA Expression in Raw264.7 Cells

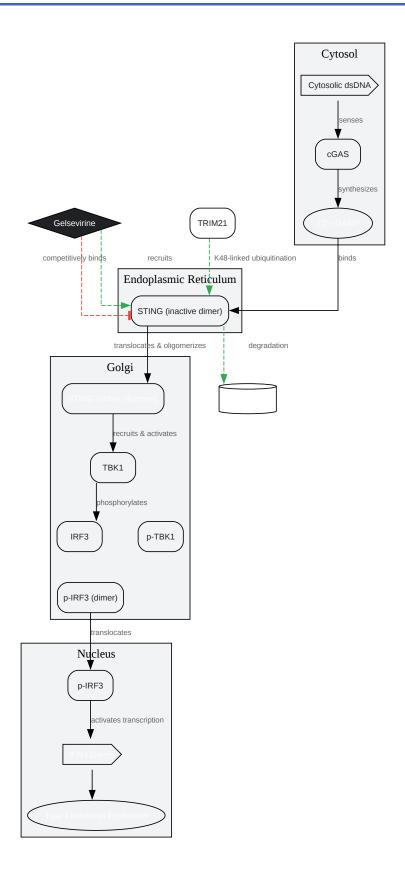


Cytokine	Fold Change (STING agonist vs. control)	Fold Change (STING agonist + Gelsevirine vs. STING agonist)	STING Agonist
lfnb1	~120	~20	2'3'-cGAMP
Tnf	~15	~5	2'3'-cGAMP
II6	~25	~8	2'3'-cGAMP
Ifnb1	~80	~15	ISD
Tnf	~12	~4	ISD
II6	~18	~6	ISD
Ifnb1	~90	~25	Poly(dA:dT)
Tnf	~10	~3	Poly(dA:dT)
II6	~15	~5	Poly(dA:dT)

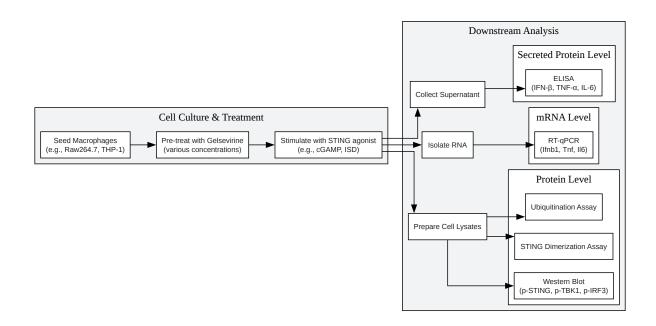
Raw264.7 cells were pretreated with 10 μ M **Gelsevirine** for 6 hours, followed by stimulation with 2'3'-cGAMP (5 μ g/ml), ISD (2 μ g/ml), or Poly(dA:dT) (5 μ g/ml) for 3 hours. Data is estimated from graphical representations in Chen et al., 2023 and presented as approximate fold changes.

Signaling Pathways and Experimental Workflows cGAS-STING Signaling Pathway and Gelsevirine's Points of Intervention









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References

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